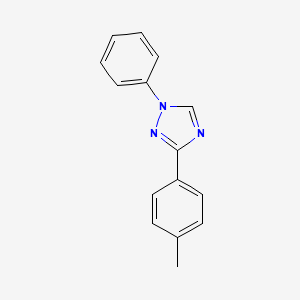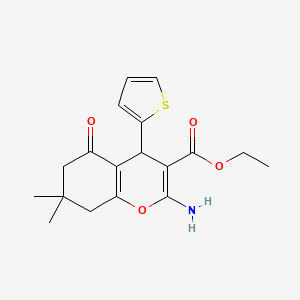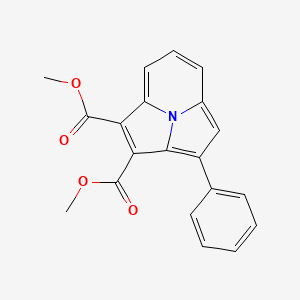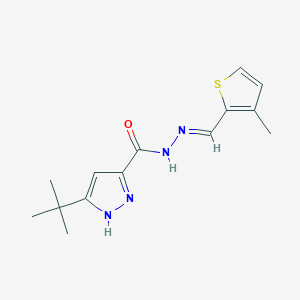![molecular formula C12H12O6 B11992086 (2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)
(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of carboxymethoxy and methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid followed by a series of reactions to introduce the acrylic acid group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy and carboxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-ACRYLIC ACID include:
- 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-PROPIONIC ACID
- 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-BUTYRIC ACID
- 3-(4-CARBOXYMETHOXY-3-METHOXY-PHENYL)-VALERIC ACID
Uniqueness
The presence of both carboxymethoxy and methoxy groups also contributes to its distinct chemical properties and versatility in various reactions .
Eigenschaften
Molekularformel |
C12H12O6 |
|---|---|
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
(E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O6/c1-17-10-6-8(3-5-11(13)14)2-4-9(10)18-7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)/b5-3+ |
InChI-Schlüssel |
RHRIRYSPYQSUMQ-HWKANZROSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC(=O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(3,4-dichlorophenyl)carbamoyl]formate](/img/structure/B11992006.png)
![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)








![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)
![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)


